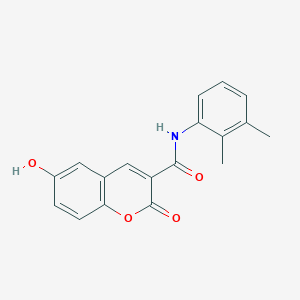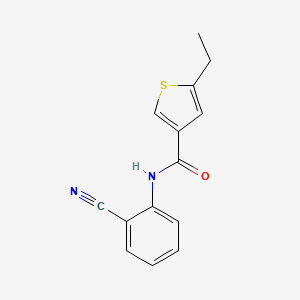
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as DMHPCC, is a chemical compound that has attracted attention in the scientific community due to its potential biological activities. DMHPCC belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. For example, this compound has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been reported to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various scientific research studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in vivo, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of research could focus on the development of water-soluble derivatives of this compound, which could enhance its potential for use in various assays. Another area of research could focus on the evaluation of this compound in animal models to determine its potential as a therapeutic agent for the treatment of various diseases. In addition, further studies could investigate the mechanism of action of this compound and its potential as a modulator of various signaling pathways. Overall, this compound has the potential to be a valuable compound for various scientific research studies.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported in the literature. The method involves the reaction of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is obtained as a yellow solid with a yield of around 70%.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its potential biological activities in various scientific research studies. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. This compound has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. In addition, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-3-5-15(11(10)2)19-17(21)14-9-12-8-13(20)6-7-16(12)23-18(14)22/h3-9,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMZTCAUKZAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5499071.png)

![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B5499085.png)
![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5499101.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanamine hydrochloride](/img/structure/B5499115.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5499123.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![(3aR*,7aS*)-2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5499137.png)
![7-(4-methoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5499151.png)

![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}azepane](/img/structure/B5499174.png)
![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)